An In-Depth Technical Guide to 2-(Arylsulfanyl)pyridines: A Focused Study on 2-[(4-Chloro-2-nitrophenyl)thio]pyridine
An In-Depth Technical Guide to 2-(Arylsulfanyl)pyridines: A Focused Study on 2-[(4-Chloro-2-nitrophenyl)thio]pyridine
Foreword for the Researcher: The inquiry specified the properties of 2-(2-chloro-4-nitrophenyl)sulfanylpyridine. A thorough review of publicly available scientific literature and chemical databases reveals a significant scarcity of experimental data for this specific isomer. However, the closely related positional isomer, 2-[(4-chloro-2-nitrophenyl)thio]pyridine (CAS No. 126395-05-9) , is well-documented. This guide will therefore focus on this latter compound as a representative molecule of this class. The principles of synthesis, characterization, and potential applications discussed herein provide a robust framework that can be logically extended to the study of its 2-chloro-4-nitro counterpart.
Introduction and Strategic Importance
The diaryl sulfide scaffold is a privileged structure in medicinal chemistry and materials science, characterized by two aryl rings linked by a sulfur atom. When one of these rings is a pyridine, the resulting pyridyl aryl sulfide moiety often imparts unique physicochemical and pharmacological properties. These compounds are explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The subject of this guide, 2-[(4-chloro-2-nitrophenyl)thio]pyridine, combines the pyridyl sulfide core with a phenyl ring substituted with two key functional groups: a chloro group and a nitro group. These electron-withdrawing groups significantly influence the molecule's electronic properties, reactivity, and potential for biological interactions. This document serves as a technical resource for researchers, providing a consolidated overview of its chemical properties, a robust synthetic strategy grounded in mechanistic principles, and an exploration of its potential within drug development and chemical biology.
Molecular Identity and Physicochemical Properties
Accurate characterization begins with a clear definition of the molecule's structure and a summary of its key physical and chemical properties. The data presented below are based on computed values from authoritative chemical databases.
Table 1: Chemical Identifiers and Core Properties of 2-[(4-Chloro-2-nitrophenyl)thio]pyridine
| Property | Value | Reference |
| IUPAC Name | 2-[(4-chloro-2-nitrophenyl)thio]pyridine | [1] |
| CAS Number | 126395-05-9 | [1] |
| Molecular Formula | C₁₁H₇ClN₂O₂S | [1] |
| Molecular Weight | 266.70 g/mol | [1] |
| Canonical SMILES | C1=CC=NC(=C1)SC2=C(C=C(C=C2)Cl)[O-] | [1] |
| InChI Key | HQYNUUOLXDFUHF-UHFFFAOYSA-N | [1] |
| XLogP3-AA (Lipophilicity) | 3.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Characterization
Mechanistic Rationale and Synthetic Strategy
The most direct and industrially scalable route to synthesize 2-[(4-chloro-2-nitrophenyl)thio]pyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This choice is predicated on established principles of organic chemistry:
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Activation: The presence of a strongly electron-withdrawing nitro group positioned ortho to a chlorine atom on the phenyl ring significantly activates that chlorine for nucleophilic attack. The nitro group helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
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Nucleophile: The sulfur atom of 2-mercaptopyridine is a potent and soft nucleophile, especially in its thiolate form (S⁻). This makes it an ideal candidate for attacking the electron-deficient aromatic ring.
The proposed reaction involves the deprotonation of 2-mercaptopyridine to form the pyridinethiolate anion, which then displaces the activated chlorine atom on 1,4-dichloro-2-nitrobenzene.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and a definitive purification step to ensure the integrity of the final product.
Materials and Reagents:
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2-Mercaptopyridine
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1,4-Dichloro-2-nitrobenzene
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate (EtOAc)
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Hexanes
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Deionized Water
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
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Silica Gel (for chromatography)
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-mercaptopyridine (1.0 eq) and anhydrous DMF (approx. 0.2 M).
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Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes. The formation of the potassium thiolate is often accompanied by a color change.
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Substrate Addition: Add 1,4-dichloro-2-nitrobenzene (1.1 eq) to the reaction mixture.
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Reaction Execution: Heat the mixture to 80-90 °C and stir.
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In-Process Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes). The consumption of the starting materials and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
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Workup and Extraction:
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing deionized water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash sequentially with deionized water and then brine.
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Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
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Final Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-[(4-chloro-2-nitrophenyl)thio]pyridine as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 2-[(4-chloro-2-nitrophenyl)thio]pyridine.
Potential Biological Activity and Applications
While specific bioactivity data for 2-[(4-chloro-2-nitrophenyl)thio]pyridine is not extensively reported, the structural motifs present in the molecule allow for informed hypotheses regarding its potential applications.
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Anticancer Research: The chloro-nitro-aromatic scaffold is a known pharmacophore in oncology. For instance, derivatives of 2-chloro-4-anilinoquinazoline have demonstrated significant antiproliferative activity against various human tumor cell lines.[2] The title compound could serve as a valuable intermediate or fragment for developing novel anticancer agents. Related thiazolidinone derivatives bearing a 2-chloro-3-(4-nitrophenyl)propenylidene moiety have also been synthesized and evaluated for their anticancer properties.[3]
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Antimicrobial Agents: Diaryl sulfides are widely investigated for their antimicrobial properties. The electronic nature and lipophilicity of this compound make it a candidate for screening against bacterial and fungal pathogens.
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Chemical Probe & Building Block: The presence of the nitro group allows for facile reduction to an amine, providing a synthetic handle for further chemical elaboration. This makes the compound a versatile building block for constructing more complex molecules in drug discovery libraries. Furthermore, the related compound 2-chloro-4-nitrophenol is a known pollutant whose microbial degradation pathways are actively studied, indicating the relevance of this chemical class in environmental and biochemical research.[4]
Logical Relationship Diagram
This diagram illustrates the connection between the core chemical structure and its potential fields of application.
Caption: Relationship between the chemical scaffold and its potential applications.
Conclusion and Future Directions
2-[(4-chloro-2-nitrophenyl)thio]pyridine is a well-defined chemical entity with clear potential as a research tool and synthetic intermediate. While its own biological profile remains to be fully elucidated, its properties can be reliably predicted from its structure and the known activities of related compounds. The robust and mechanistically sound SNAr synthesis protocol provided here offers a clear path to accessing this material for further investigation.
Future research should focus on the experimental validation of the proposed synthesis and a comprehensive screening of the compound's biological activity, particularly in the areas of oncology and microbiology. Furthermore, a comparative study between this compound and its less-documented 2-chloro-4-nitro isomer would provide valuable structure-activity relationship (SAR) insights for the scientific community.
References
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PubChem. (n.d.). 2-[(4-Chloro-2-nitrophenyl)thio]pyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(23), 4253. MDPI. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]
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GNPS. (2020). GNPS Library Spectrum CCMSLIB00005774536. University of California San Diego. Retrieved February 15, 2026, from [Link]
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MDPI. (2021). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
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PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved February 15, 2026, from [Link]
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PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. National Library of Medicine. Retrieved February 15, 2026, from [Link]
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RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Sources
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